molecular formula C10H14N2O B8416218 (S)-3-Phenylamino-butyramide CAS No. 679808-75-4

(S)-3-Phenylamino-butyramide

Cat. No.: B8416218
CAS No.: 679808-75-4
M. Wt: 178.23 g/mol
InChI Key: IJNBFMZSPCADQS-QMMMGPOBSA-N
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Description

(S)-3-Phenylamino-butyramide is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylamino-butyramide can be achieved through several methods. One common approach involves the reaction of (S)-3-aminobutanamide with aniline under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Phenylamino-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in substitution reactions, where the phenyl group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amide to a more reactive intermediate.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(S)-3-Phenylamino-butyramide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Phenylamino-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    ®-3-(Phenylamino)butanamide: The enantiomer of (S)-3-Phenylamino-butyramide, which may have different biological activity.

    N-Phenylbutyramide: A structurally similar compound with a different substitution pattern.

    Phenylacetamide: Another related compound with a different carbon chain length.

Uniqueness: this compound is unique due to its specific chiral center, which can result in distinct biological activity compared to its enantiomer and other similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

679808-75-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3S)-3-anilinobutanamide

InChI

InChI=1S/C10H14N2O/c1-8(7-10(11)13)12-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1

InChI Key

IJNBFMZSPCADQS-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)N)NC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)N)NC1=CC=CC=C1

Origin of Product

United States

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